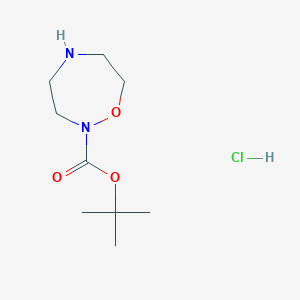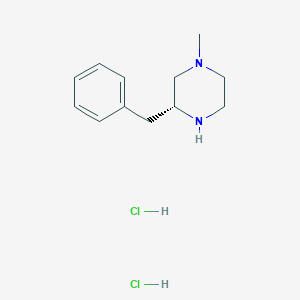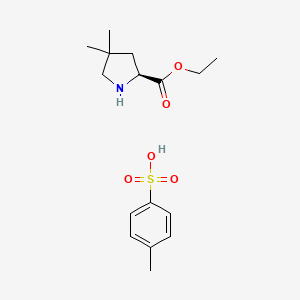
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) is 343.14534407 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Leaving Group in Nucleophilic Substitution Reactions
Tosylates, including (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate, are excellent leaving groups in nucleophilic substitution reactions . This is due to resonance delocalization of the developing negative charge on the leaving oxygen .
Conversion of Alcohols to Tosylates
The hydroxyl group of alcohols can be converted to a tosylate ester, an excellent leaving group . The tosylate ester undergoes subsequent reactions (typically S N 1 or S N 2) as part of a multiple step synthesis .
Synthesis of Isopentenyl Diphosphate
The laboratory synthesis of isopentenyl diphosphate, the ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene, was accomplished by first converting the alcohol into an organic tosylate . Then, the tosylate group was displaced with an inorganic pyrophosphate nucleophile .
Retention of Configuration at Electrophilic Carbon
Conversion of an alcohol to a tosylate or mesylate proceeds with retention of configuration at the electrophilic carbon . This is a significant advantage in reactions where the maintenance of stereochemistry is crucial.
Conversion of Alcohols into Good Leaving Groups
Alcohols can be converted into good leaving groups through conversion to a sulfonate group such as p-toluenesulfonyl (“tosyl”, abbreviated Ts) or methanesulfonyl (“mesyl”, abbreviated Ms) . Installing these groups does not affect the stereochemistry of the alcohol .
Participation in Substitution and Elimination Reactions
The OTs and OMs groups, derived from alcohols, can participate in substitution and elimination reactions . This expands the range of reactions that these compounds can participate in, making them versatile intermediates in organic synthesis.
作用機序
Target of Action
It’s known that tosylates, in general, are excellent leaving groups in nucleophilic substitution reactions . This suggests that the compound could potentially interact with a variety of biological targets, depending on the specific context and environment.
Mode of Action
The compound, being an ester, can undergo hydrolysis to yield a carboxylic acid and an alcohol . The tosylate group, due to its excellent leaving group properties, can participate in nucleophilic substitution reactions . This means that the compound can interact with its targets by substituting the tosylate group with a nucleophile present in the biological system.
Pharmacokinetics
It’s known that the tosylate group can improve the leaving group ability of alcohols, which can influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
特性
IUPAC Name |
ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHCFWWDAGXFDM-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate | |
CAS RN |
1965305-31-0 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965305-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
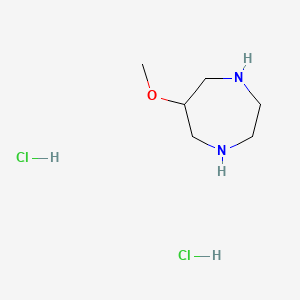
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
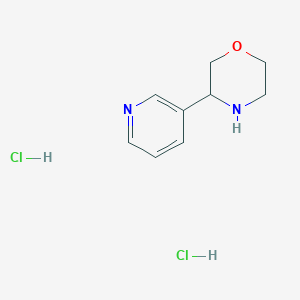
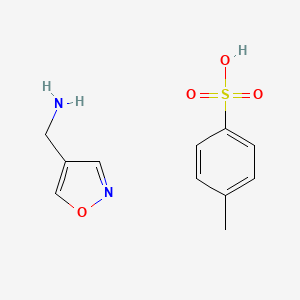
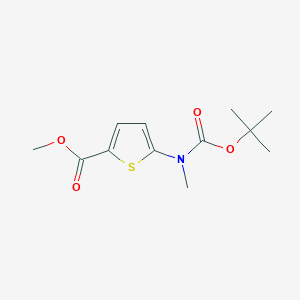

![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)
